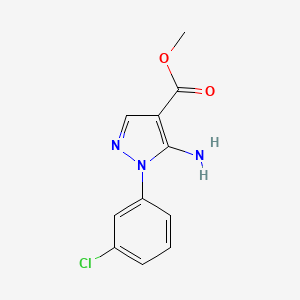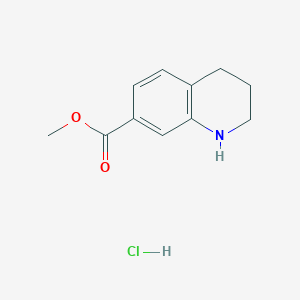
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
説明
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride” consists of a tetrahydroquinoline ring with a methyl ester group at the 7-position and a hydrochloride moiety .科学的研究の応用
Synthesis of Highly Substituted Tetrahydroquinolines
Tetrahydroquinolines, including Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride, are used in the synthesis of highly substituted tetrahydroquinolines. This process involves a three-component cascade reaction . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Aerobic Dehydrogenation of Tetrahydroisoquinoline
The compound can be used in the aerobic dehydrogenation of tetrahydroisoquinoline. This reaction has enormous potential for application and can lead to the large-scale production of isoquinolines .
Neuroprotection in Neurodegenerative Illnesses
Tetrahydroquinoline derivatives, including Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride, have been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Antitumor Antibiotics
Tetrahydroquinoline derivatives are used in the synthesis of antitumor antibiotics. They are an integral part of numerous pharmaceuticals and bioactive molecules .
Antioxidant Properties
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a derivative of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride, has antioxidant properties. It affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced PD .
Pesticides, Photosensitizers, and Dyes
Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Safety and Hazards
作用機序
Target of Action
It’s known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Tetrahydroquinoline derivatives can interact with their targets in different ways, leading to various biological effects .
Biochemical Pathways
Tetrahydroquinoline derivatives can influence a variety of biochemical pathways depending on their specific substitutions .
Result of Action
Tetrahydroquinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific substitutions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride . These factors can include temperature, pH, and the presence of other substances in the environment .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTRFBFFJPJTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



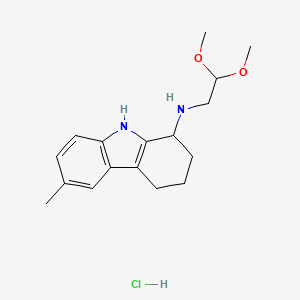
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

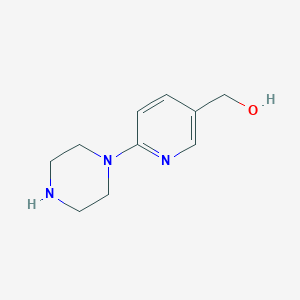
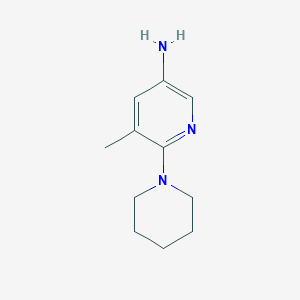
![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)
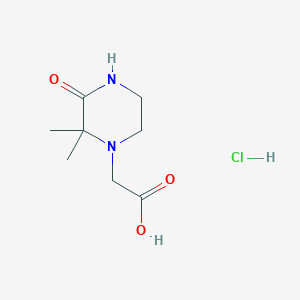
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)
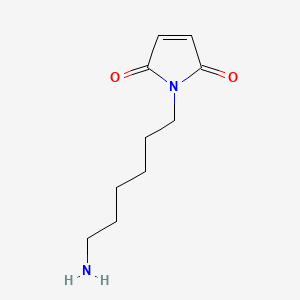
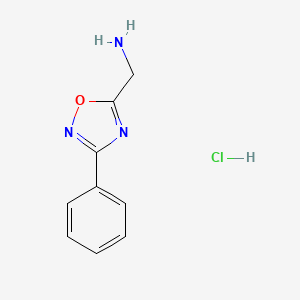
![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)
